4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene
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Overview
Description
4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H7FNO5 It is characterized by the presence of both fluoro and nitro groups attached to a benzene ring, along with a nitrophenoxy substituent
Preparation Methods
The synthesis of 4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene typically involves multiple steps, including nitration and fluorination reactions. One common method involves the nitration of 4-fluorophenol to produce 4-fluoro-2-nitrophenol, which is then reacted with 4-nitrophenol in the presence of a suitable catalyst to form the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as phenoxide ions. Major products formed from these reactions include 4-fluoroaniline and various substituted derivatives.
Scientific Research Applications
4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro groups enhance the compound’s reactivity by making the benzene ring more susceptible to nucleophilic attack . This reactivity is exploited in various synthetic applications, where the compound acts as an electrophile in substitution reactions.
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene include:
4-Fluoronitrobenzene: This compound lacks the nitrophenoxy substituent and is used as an intermediate in the synthesis of other organic molecules.
4-Fluoro-2-nitrotoluene: This compound has a methyl group instead of the nitrophenoxy group and is used in the production of dyes and pharmaceuticals.
1-Fluoro-4-nitrobenzene: This compound is simpler in structure and is used in the synthesis of various chemical intermediates.
The uniqueness of this compound lies in its combination of fluoro, nitro, and nitrophenoxy groups, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C12H7FN2O5 |
---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
4-fluoro-2-nitro-1-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7FN2O5/c13-8-1-6-12(11(7-8)15(18)19)20-10-4-2-9(3-5-10)14(16)17/h1-7H |
InChI Key |
WVWFJEFZYNZVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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